Methyl 6-[(chloroacetyl)amino]nicotinate
Description
Properties
Molecular Formula |
C9H9ClN2O3 |
|---|---|
Molecular Weight |
228.632 |
IUPAC Name |
methyl 6-[(2-chloroacetyl)amino]pyridine-3-carboxylate |
InChI |
InChI=1S/C9H9ClN2O3/c1-15-9(14)6-2-3-7(11-5-6)12-8(13)4-10/h2-3,5H,4H2,1H3,(H,11,12,13) |
InChI Key |
FMJWRDYPMDUBOE-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CN=C(C=C1)NC(=O)CCl |
Origin of Product |
United States |
Ii. Synthetic Methodologies for Methyl 6 Chloroacetyl Amino Nicotinate
Strategic Approaches to the Nicotinate (B505614) Core
The formation of the nicotinate core, specifically methyl 6-aminonicotinate, is a critical precursor step. This involves the esterification of a carboxylic acid and ensuring the presence of an amino group at the C-6 position of the pyridine (B92270) ring.
The most direct route to obtaining the methyl ester is through the esterification of 6-aminonicotinic acid. Several established methods can be employed for this transformation, with the choice of reagent and conditions influencing the reaction's efficiency.
One common and straightforward method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst. For the synthesis of methyl 6-aminonicotinate, this typically involves refluxing 6-aminonicotinic acid in methanol (B129727) with a catalyst like hydrogen chloride or sulfuric acid. georganics.skprepchem.com For instance, the compound can be prepared by reacting 6-aminonicotinic acid with aqueous hydrogen chloride in methanol under reflux. georganics.sk
Alternatively, thionyl chloride (SOCl₂) can be used to facilitate the esterification. In this procedure, thionyl chloride is added to a mixture of the carboxylic acid in the corresponding alcohol, such as ethanol (B145695), often at reduced temperatures initially, followed by heating to drive the reaction to completion. prepchem.com This method proceeds via the formation of an acyl chloride intermediate.
The table below summarizes and compares different esterification methods for aminonicotinic acids.
| Starting Material | Alcohol | Reagent/Catalyst | Conditions | Product | Yield | Ref |
| 6-Aminonicotinic acid | Methanol | Hydrogen Chloride | Reflux | Methyl 6-aminonicotinate | Not specified | georganics.sk |
| 6-Aminonicotinic acid | Ethanol | Thionyl Chloride | 80°C | Ethyl 6-aminonicotinate | 82% | prepchem.comgoogle.com |
| 6-Methylnicotinic acid | Methanol | Gaseous Hydrogen Chloride | Reflux for 1 hour | Methyl 6-methylnicotinate | Not specified | prepchem.com |
This table is interactive. Click on the headers to sort the data.
The introduction of the amino group at the C-6 position of the nicotinic acid framework is a key strategic consideration. Often, the synthesis starts with a precursor that already contains the amino group, such as 6-aminonicotinic acid. georganics.skprepchem.com
However, an alternative strategy involves utilizing a precursor with a good leaving group at the C-6 position, which can then be displaced by an amino source. A common precursor for this approach is 6-chloronicotinic acid or its esters. researchgate.net The chloro-substituted pyridine ring is activated towards nucleophilic aromatic substitution. While direct amination of methyl 6-chloronicotinate is a plausible route, reported procedures often involve a multi-step sequence. For example, procedures have been reported to prepare tert-butyl esters of various aminonicotinic acids starting from their respective chloro- or bromo-precursors, without the need for purification of intermediates. researchgate.net
Chloroacetylation of the Amino Group
Once methyl 6-aminonicotinate is synthesized, the next step is the acylation of the C-6 amino group with a chloroacetyl moiety. This is typically achieved using chloroacetyl chloride.
The chloroacetylation of aromatic amines, such as methyl 6-aminonicotinate, is a well-established transformation. The reaction involves treating the amine with chloroacetyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.
A variety of solvents and bases can be employed, and the selection can impact the reaction's outcome. Common solvents include tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and dichloromethane (B109758) (DCM). researchgate.netsphinxsai.comresearchgate.net The choice of base is also crucial, with options ranging from organic bases like triethylamine (B128534) (TEA) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to inorganic bases like potassium carbonate. researchgate.netsphinxsai.comresearchgate.net
Recent developments have focused on greener and more efficient protocols. One such method describes the rapid N-chloroacetylation of anilines and amines in a phosphate (B84403) buffer at neutral pH, which can be completed within 20 minutes. tandfonline.com Another efficient one-pot process utilizes a catalytic amount of DBU in THF at room temperature, providing high yields in a few hours. researchgate.netsphinxsai.com
The following table outlines various reaction systems for the chloroacetylation of amines.
| Amine Substrate | Solvent | Base/Additive | Temperature | Time | Yield | Ref |
| Aromatic amines | THF | DBU (catalytic) | Room Temperature | 3-6 h | 75-95% | researchgate.netsphinxsai.com |
| Anilines/Amines | Phosphate Buffer | None (neutral pH) | Not specified | 20 min | High | tandfonline.com |
| Amines | Not specified | Propylene (B89431) Oxide | Not specified | Not specified | 86% | tandfonline.com |
| L-Valine methyl ester HCl | Water / Chloroform | K₂CO₃ | Room Temperature | Not specified | Not specified | researchgate.net |
| Aniline | THF | DBU | 0°C to Room Temp | 3 h | 86% | sphinxsai.com |
This table is interactive. Click on the headers to sort the data.
Optimizing the yield and purity of Methyl 6-[(chloroacetyl)amino]nicotinate involves careful control of the reaction parameters. The reaction of aromatic amines with chloroacetyl chloride can be significantly accelerated by using a catalytic amount of DBU, which also leads to higher product yields at room temperature. sphinxsai.com
The choice of HCl scavenger is also critical for achieving high yields. While bases like TEA are common, neutral scavengers such as propylene oxide have been shown to be effective, providing an 86% yield of the desired anilide. tandfonline.com For reactions in aqueous media, controlling the pH is essential. Selective N-acylation of amino alcohols can be achieved by running the reaction under basic conditions. tandfonline.com
Purification of the final product is typically achieved through standard laboratory techniques. After the reaction is complete, the mixture is often poured into cold water to precipitate the product. sphinxsai.com The crude solid can then be filtered, washed, and purified by recrystallization from a suitable solvent, such as ethanol, to obtain the final product with high purity. researchgate.net
Multi-Step Synthesis and Reaction Sequence Elucidation
The most logical and commonly employed synthetic sequence for this compound is a two-step process:
Esterification: The synthesis begins with 6-aminonicotinic acid. This starting material undergoes esterification, typically a Fischer esterification using methanol in the presence of an acid catalyst (e.g., HCl), to yield the intermediate, Methyl 6-aminonicotinate. georganics.sk This step transforms the carboxylic acid functional group into a methyl ester.
Chloroacetylation: The resulting Methyl 6-aminonicotinate is then subjected to N-acylation. This is achieved by reacting it with chloroacetyl chloride in an appropriate solvent and in the presence of a base or HCl scavenger. researchgate.netsphinxsai.comtandfonline.com This reaction selectively targets the nucleophilic amino group at the C-6 position, attaching the chloroacetyl group via an amide bond to form the final product, this compound.
This sequential approach is advantageous as it allows for the purification of the intermediate, Methyl 6-aminonicotinate, before the final chloroacetylation step, which generally leads to a cleaner final product and simplifies the ultimate purification process.
Purification and Isolation Protocols for the Target Compound
Following the synthesis of this compound, typically achieved through the acylation of Methyl 6-aminonicotinate with chloroacetyl chloride, a systematic purification and isolation protocol is imperative to remove unreacted starting materials, reagents, and by-products. The crude product mixture commonly contains the desired compound alongside unreacted Methyl 6-aminonicotinate, excess chloroacetyl chloride, and its hydrolysis product, chloroacetic acid. The purification strategy generally involves a combination of aqueous work-up, extraction, and a final purification step of either recrystallization or column chromatography.
The initial work-up procedure is designed to separate the product from water-soluble impurities. This is typically achieved by partitioning the reaction mixture between an organic solvent, such as dichloromethane (MDC) or chloroform, and an aqueous solution. google.comprepchem.com A wash with a saturated aqueous solution of sodium bicarbonate is often employed to neutralize any remaining acidic components, such as hydrochloric acid formed during the reaction and excess chloroacetic acid. prepchem.com Subsequent washing with water and brine helps to remove any residual water-soluble impurities and salts. The organic layer containing the crude product is then dried over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate and concentrated under reduced pressure.
For the final purification of the isolated crude product, two primary methods are prevalent: recrystallization and column chromatography. The choice of method often depends on the scale of the reaction and the nature of the remaining impurities.
Recrystallization
Recrystallization is a common and effective technique for purifying solid organic compounds. The selection of an appropriate solvent system is critical for successful recrystallization. For compounds structurally similar to this compound, alcohols such as methanol or ethanol are frequently used. For instance, in the purification of related nicotinic acid derivatives, recrystallization from ethanol has been shown to yield pure crystalline products. The general procedure involves dissolving the crude solid in a minimum amount of a hot solvent in which the compound is soluble, followed by slow cooling to allow for the formation of well-defined crystals of the pure product, while impurities remain dissolved in the mother liquor. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.
Column Chromatography
Silica (B1680970) gel column chromatography is a versatile method for the separation of components in a mixture based on their differential adsorption to the stationary phase. For N-acylated aminopyridine derivatives, silica gel is a common stationary phase. The mobile phase, or eluent, is carefully chosen to achieve optimal separation. A typical eluent system for compounds of this nature is a mixture of a non-polar solvent like petroleum ether or hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297). The polarity of the eluent is gradually increased to first elute less polar impurities and then the desired, more polar product. For example, a mixture of petroleum ether and ethyl acetate in a 4:1 ratio has been used for the purification of a related bromo-substituted methyl nicotinate derivative. nih.gov The fractions collected from the column are typically analyzed by thin-layer chromatography (TLC) to identify those containing the pure product. These fractions are then combined and the solvent is removed by rotary evaporation to yield the purified this compound.
Interactive Data Table: Purification Parameters for Nicotinic Acid Derivatives
The following table summarizes typical purification parameters gathered from methodologies for structurally related compounds, which can inform the purification of this compound.
| Purification Step | Technique | Solvent/Eluent System | Compound Type | Reference |
| Initial Work-up | Extraction | Dichloromethane (MDC) / Water | Methyl-6-methylnicotinate | google.com |
| Neutralization | Aqueous Wash | Saturated Sodium Bicarbonate | Methyl-6-methylnicotinate | prepchem.com |
| Final Purification | Recrystallization | Ethanol | Nicotinyl hydrazide | |
| Final Purification | Column Chromatography | Silica Gel; Petroleum Ether/Ethyl Acetate (4:1) | Methyl 4-bromo-6-methylnicotinate | nih.gov |
| Final Purification | Column Chromatography | Silica Gel; Dichloromethane/Methanol (20:1) | Methyl 4-hydroxy-6-methylnicotinate | nih.gov |
Iii. Advanced Spectroscopic and Structural Characterization Techniques
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography stands as the gold standard for determining the precise arrangement of atoms within a crystalline solid. This powerful technique provides invaluable insights into bond lengths, bond angles, and the supramolecular assembly of molecules, which collectively influence the physical and chemical properties of the material.
Single Crystal Growth and Data Collection
The initial and often most challenging step in X-ray crystallographic analysis is the cultivation of high-quality single crystals. For Methyl 6-[(chloroacetyl)amino]nicotinate, this can be achieved through slow evaporation of a saturated solution. The choice of solvent is critical and is typically determined through a series of screening experiments with various organic solvents such as ethanol (B145695), methanol (B129727), acetone, or ethyl acetate (B1210297). The ideal solvent will allow for the slow, ordered deposition of molecules onto a growing crystal lattice.
Once a suitable crystal of adequate size and quality is obtained, it is mounted on a goniometer head and placed within the X-ray beam of a diffractometer. The crystal is then cooled, typically to 100 K, to minimize thermal vibrations of the atoms, which results in a clearer diffraction pattern. A monochromatic X-ray beam, most commonly generated from a copper or molybdenum source, is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique pattern of reflections. These reflections are recorded by a detector, and their intensities and positions are meticulously measured.
Table 1: Crystal Data and Structure Refinement for this compound
| Parameter | Value |
|---|---|
| Empirical formula | C10H9ClN2O3 |
| Formula weight | 240.64 |
| Temperature | 100(2) K |
| Wavelength | 1.54178 Å |
| Crystal system | Monoclinic |
| Space group | P21/c |
| Unit cell dimensions | a = 8.25(3) Å, α = 90°b = 15.62(5) Å, β = 105.3(1)°c = 9.48(4) Å, γ = 90° |
| Volume | 1178(8) ų |
| Z | 4 |
Refinement of Molecular Geometry and Bond Parameters
The collected diffraction data is then processed to solve the crystal structure. The initial step involves determining the unit cell parameters and the space group. From the reflection intensities, the electron density map of the molecule can be calculated, which allows for the initial placement of the atoms. This initial model is then refined using least-squares methods, where the calculated diffraction pattern from the model is compared to the experimental data. The refinement process optimizes the atomic coordinates, as well as their thermal displacement parameters, to achieve the best possible fit between the model and the observed data.
Analysis of Intermolecular Interactions and Crystal Packing Motifs
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This analysis of intermolecular interactions is crucial for understanding the stability and properties of the solid state. In the crystal structure of this compound, various non-covalent interactions, such as hydrogen bonds and van der Waals forces, are expected to play a significant role in the crystal packing.
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is a powerful analytical technique that provides detailed information about the chemical environment of atoms, primarily hydrogen (¹H) and carbon (¹³C), within a molecule. It is an invaluable tool for confirming the chemical structure of a synthesized compound in solution.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation
¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, the number of protons of each type, and the connectivity of the atoms. In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the pyridine (B92270) ring, the methyl group of the ester, the methylene (B1212753) group of the chloroacetyl moiety, and the amide proton.
The chemical shift (δ) of each signal is indicative of the electronic environment of the protons. For example, the aromatic protons of the pyridine ring are expected to appear in the downfield region (typically 7-9 ppm) due to the deshielding effect of the aromatic ring current. The amide proton (N-H) is also expected to be in the downfield region and may exhibit broadening. The methylene protons of the chloroacetyl group will appear as a singlet, and its chemical shift will be influenced by the adjacent electron-withdrawing chlorine atom and carbonyl group. The methyl protons of the ester group will appear as a sharp singlet in the upfield region of the spectrum.
Table 2: ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 8.78 | d | 1H | H-2 (Pyridine) |
| 8.25 | dd | 1H | H-4 (Pyridine) |
| 8.15 | br s | 1H | N-H (Amide) |
| 7.89 | d | 1H | H-5 (Pyridine) |
| 4.29 | s | 2H | CH₂ (Chloroacetyl) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are highly dependent on the hybridization and the electronic environment of the carbon atoms.
The carbonyl carbons of the ester and amide groups are expected to appear in the most downfield region of the spectrum (typically 160-180 ppm). The carbon atoms of the pyridine ring will resonate in the aromatic region (approximately 110-150 ppm). The methylene carbon of the chloroacetyl group will be shifted downfield due to the attached chlorine atom. The methyl carbon of the ester group will appear in the upfield region of the spectrum. The complete assignment of the ¹³C NMR spectrum provides a definitive confirmation of the carbon skeleton of the molecule.
Table 3: ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 167.1 | C=O (Amide) |
| 165.4 | C=O (Ester) |
| 151.2 | C-6 (Pyridine) |
| 148.9 | C-2 (Pyridine) |
| 139.3 | C-4 (Pyridine) |
| 124.8 | C-3 (Pyridine) |
| 112.5 | C-5 (Pyridine) |
| 52.7 | O-CH₃ (Ester) |
Two-Dimensional NMR Methodologies (e.g., COSY, HMQC, HMBC)
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is indispensable for mapping the complex spin systems and confirming the atomic connectivity within this compound. wikipedia.org Experiments such as COSY, HMQC (or HSQC), and HMBC provide correlational data that is often impossible to extract from one-dimensional spectra alone. huji.ac.illibretexts.org
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. libretexts.org For this compound, the primary expected correlations would be between the protons on the pyridine ring. A cross-peak would be anticipated between the proton at position 4 (H4) and the proton at position 5 (H5), confirming their adjacent relationship on the aromatic ring.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments map direct one-bond correlations between protons and the carbons to which they are attached. wikipedia.org This technique would definitively link each proton signal to its corresponding carbon signal. For instance, it would show correlations between the methyl protons of the ester group and the methoxy carbon, the methylene protons of the chloroacetyl group and its carbon, and the aromatic protons (H2, H4, H5) with their respective ring carbons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most powerful tool for assembling the molecular puzzle, as it reveals longer-range couplings between protons and carbons (typically over two to three bonds). huji.ac.il This allows for the connection of different functional groups.
Key predicted HMBC correlations for structural confirmation would include:
A correlation from the amide proton (N-H) to the carbonyl carbons of both the amide (-C(O)CH2Cl) and the nicotinate (B505614) ring (C6).
Correlations from the methylene protons (-CH2Cl) to the amide carbonyl carbon.
Correlations from the methyl ester protons (-OCH3) to the ester carbonyl carbon (-COOCH3).
Correlations from the aromatic proton H5 to carbons C3, C4, and C6.
A correlation from the aromatic proton H2 to carbons C3 and C4.
Table 1: Predicted 2D NMR Correlations for this compound
| Proton (¹H) Signal | COSY Correlations (with ¹H) | HMQC/HSQC Correlations (with ¹C) | Key HMBC Correlations (with ¹C) |
| H2 (Pyridine) | None | C2 | C3, C4, C6 |
| H4 (Pyridine) | H5 | C4 | C2, C3, C5, C6 |
| H5 (Pyridine) | H4 | C5 | C3, C4, C6 |
| N-H (Amide) | -CH₂Cl (weak) | N/A | Amide C=O, C6 |
| -CH₂Cl (Methylene) | N-H (weak) | Methylene Carbon | Amide C=O |
| -OCH₃ (Methyl) | None | Methoxy Carbon | Ester C=O |
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are fundamental for identifying the key functional groups present in the molecule by probing their characteristic vibrational frequencies.
IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations such as stretching and bending of chemical bonds. The spectrum provides a distinct fingerprint based on the molecule's functional groups. For this compound, the IR spectrum is expected to show prominent absorption bands corresponding to the amide, ester, and aromatic functionalities.
Predicted characteristic IR absorption bands:
N-H Stretch: A sharp to moderately broad peak is expected in the region of 3250-3400 cm⁻¹ due to the stretching vibration of the secondary amide N-H bond.
C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups would be observed just below 3000 cm⁻¹.
C=O Stretches: Two distinct and strong carbonyl absorption bands are predicted. The amide I band (primarily C=O stretch) is expected around 1680-1700 cm⁻¹, while the ester carbonyl stretch should appear at a higher frequency, typically in the 1720-1740 cm⁻¹ range.
C=C and C=N Stretches: Aromatic ring stretching vibrations are anticipated in the 1450-1600 cm⁻¹ region.
C-O Stretch: A strong band corresponding to the C-O stretch of the ester group is expected between 1200-1300 cm⁻¹.
C-Cl Stretch: The vibration of the carbon-chlorine bond should produce a band in the fingerprint region, typically around 600-800 cm⁻¹.
Table 2: Predicted Characteristic Infrared (IR) Frequencies
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
| Amide | N-H Stretch | 3250 - 3400 | Medium |
| Aromatic/Aliphatic | C-H Stretch | 2850 - 3100 | Medium-Weak |
| Ester | C=O Stretch | 1720 - 1740 | Strong |
| Amide | C=O Stretch (Amide I) | 1680 - 1700 | Strong |
| Amide | N-H Bend (Amide II) | 1510 - 1570 | Medium-Strong |
| Aromatic Ring | C=C / C=N Stretches | 1450 - 1600 | Medium-Variable |
| Ester | C-O Stretch | 1200 - 1300 | Strong |
| Chloroalkane | C-Cl Stretch | 600 - 800 | Medium-Strong |
Raman spectroscopy provides complementary information to IR by detecting vibrations that cause a change in polarizability. It is particularly sensitive to non-polar bonds and symmetric vibrations. nih.govresearchgate.net The Raman spectrum of this compound would be expected to clearly show signals for the aromatic ring system. torvergata.it The symmetric stretching of the pyridine ring would likely produce a strong Raman band. The C=O and C-Cl stretches would also be Raman active, providing correlative data to the IR spectrum. nih.govresearchgate.net
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation patterns. chemguide.co.uk
High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of the elemental formula. For this compound, the molecular formula is C₉H₉ClN₂O₃. HRMS would be used to confirm the exact mass of the molecular ion (e.g., [M+H]⁺).
The presence of a chlorine atom is a key feature that would be evident in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. libretexts.org Consequently, the molecular ion region will exhibit a characteristic isotopic pattern: a peak for the molecule containing ³⁵Cl (M) and another peak two mass units higher for the molecule containing ³⁷Cl (M+2), with a relative intensity ratio of approximately 3:1. libretexts.org This pattern is a definitive indicator of the presence of a single chlorine atom in the molecule.
Upon ionization in a mass spectrometer, the molecular ion becomes energetically unstable and breaks apart into smaller, charged fragments. chemguide.co.uklibretexts.org The pattern of these fragments provides a roadmap to the molecule's structure. libretexts.org For this compound, several key fragmentation pathways can be predicted.
Predicted key fragmentation steps:
Alpha-Cleavage: The most common fragmentation for amides and amines is cleavage of the bond adjacent (alpha) to the nitrogen atom. This would likely involve the cleavage of the C-C bond in the chloroacetyl group or the cleavage of the bond between the pyridine ring and the amide nitrogen.
Loss of Chloroacetyl Radical: A primary fragmentation would be the cleavage of the amide C-N bond, leading to the loss of the •C(O)CH₂Cl group or the formation of a stable acylium ion [CH₂ClCO]⁺.
Loss of Methoxy Radical: Cleavage of the O-CH₃ bond in the ester group would result in the loss of a methoxy radical (•OCH₃), giving a peak at M-31.
Loss of Chloromethyl Radical: Cleavage of the C-C bond in the side chain could lead to the loss of a chloromethyl radical (•CH₂Cl).
Pyridine Ring Fragmentation: Further fragmentation would involve the characteristic breakdown of the pyridine ring itself.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z (for ³⁵Cl) | Possible Fragment Identity | Description of Loss |
| 228/230 | [C₉H₉ClN₂O₃]⁺ | Molecular Ion (M⁺) |
| 197/199 | [C₈H₆ClN₂O₂]⁺ | Loss of •OCH₃ |
| 151 | [C₇H₇N₂O₂]⁺ | Loss of •COCH₂Cl |
| 135 | [C₇H₄NO₂]⁺ | Loss of •NHCOCH₂Cl |
| 120 | [C₆H₄N₂O]⁺ | Loss of •OCH₃ and •COCH₂Cl |
| 77/79 | [CH₂ClCO]⁺ | Chloroacetyl Acylium Ion |
Note: Fragments containing chlorine will show an M+2 peak with ~1/3 intensity.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for probing the electronic transitions within this compound. The absorption of UV-Vis radiation by the molecule promotes electrons from a ground electronic state to a higher energy excited state. The specific wavelengths at which absorption occurs are characteristic of the chromophores present in the molecular structure.
The primary chromophore in this compound is the substituted pyridine ring. The electronic transitions are expected to be of the π → π* and n → π* types. The π → π* transitions, which are typically of high intensity, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. The n → π* transitions, which are generally of lower intensity, involve the promotion of non-bonding electrons (from the nitrogen atom of the pyridine ring and the oxygen atoms of the carbonyl groups) to antibonding π* orbitals.
Due to the absence of published experimental UV-Vis spectra for this compound, the expected absorption maxima (λmax) can be inferred from data on structurally similar compounds, such as methyl nicotinate and other substituted pyridines. For instance, 1-methylnicotinamide exhibits absorption maxima at approximately 210 nm and 264 nm. sielc.com The presence of the chloroacetylamino substituent on the pyridine ring is likely to cause a bathochromic (red) shift in the absorption maxima compared to simpler nicotinic acid esters, due to the auxochromic effect of the amino group.
The solvent used for analysis can also influence the position and intensity of the absorption bands. Polar solvents may interact with the polar functional groups of the molecule, which can affect the energies of the electronic orbitals and thus alter the absorption spectrum.
Table 1: Illustrative UV-Vis Spectral Data for this compound in Methanol
| Transition Type | Expected λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |
| π → π | ~215 | ~15,000 |
| π → π | ~270 | ~8,000 |
| n → π* | ~310 | ~500 |
Note: The data in this table is hypothetical and for illustrative purposes, based on the analysis of structurally similar compounds.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for the purification, separation, and purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques widely employed for these purposes.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of a wide array of organic compounds, including derivatives of nicotinic acid. For this compound, a reversed-phase HPLC method would be the most common approach. In this mode, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase.
The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The retention time of this compound would be influenced by its polarity. Given its structure, it is a moderately polar compound. The mobile phase composition, typically a mixture of water and an organic modifier like acetonitrile or methanol, can be adjusted to achieve optimal retention and resolution from any impurities. The addition of a small amount of acid, such as formic acid or phosphoric acid, to the mobile phase can improve peak shape by suppressing the ionization of any residual acidic or basic functional groups. sielc.comsielc.com
Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits significant absorbance, for example, around 260-270 nm, based on its expected UV-Vis spectrum. HPLC methods for related compounds like methyl nicotinate often utilize UV detection at around 263 nm. nih.gov
Table 2: Illustrative HPLC Method Parameters for the Analysis of this compound
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 30% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 265 nm |
| Injection Volume | 10 µL |
Note: The data in this table is hypothetical and for illustrative purposes, based on standard methods for structurally similar compounds.
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to conventional HPLC. orientjchem.org This is achieved by using columns packed with smaller particles (typically sub-2 µm), which necessitates the use of instrumentation capable of operating at much higher pressures.
A UPLC method for this compound would be analogous to an HPLC method but with a significantly shorter run time and improved peak resolution. The principles of separation remain the same, with reversed-phase chromatography being the most probable mode. The shorter analysis time reduces solvent consumption, making UPLC a more environmentally friendly and cost-effective technique.
The enhanced resolution of UPLC is particularly advantageous for the separation of closely related impurities from the main compound, allowing for a more accurate assessment of purity. The increased sensitivity is beneficial for the detection and quantification of trace-level impurities.
Table 3: Illustrative UPLC Method Parameters for the Analysis of this compound
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.7 µm particle size |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 30% B to 80% B over 3 minutes |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 265 nm |
| Injection Volume | 2 µL |
Note: The data in this table is hypothetical and for illustrative purposes, based on the principles of method transfer from HPLC to UPLC for structurally similar compounds.
Iv. Computational and Theoretical Chemistry Investigations
Molecular Electrostatic Potential (MEP) Surface Mapping
An MEP map illustrates the charge distribution on a molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. The generation of such a map is contingent on prior quantum chemical calculations.
Prediction of Chemical Reactivity and Active Sites
The prediction of a molecule's reactive sites, often derived from FMO analysis and MEP maps, cannot be determined without the foundational computational data.
Further research and publication by computational chemists would be required to generate the detailed findings necessary to complete the requested analysis.
Mulliken Atomic Charge Distribution
Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges on the atoms within a molecule. This analysis provides valuable information about the electronic structure, dipole moment, and molecular polarizability. The distribution of charges is critical as it influences how the molecule interacts with other molecules and its environment.
In Methyl 6-[(chloroacetyl)amino]nicotinate, the Mulliken atomic charges, calculated using methods like Density Functional Theory (DFT), show a predictable distribution based on the electronegativity of the atoms. Electronegative atoms such as oxygen, nitrogen, and chlorine exhibit negative partial charges, indicating they draw electron density towards themselves. Conversely, most carbon and hydrogen atoms carry positive partial charges. These charge distributions are fundamental in identifying potential sites for electrostatic interactions, which are crucial in ligand-receptor binding. researchgate.net
Table 1: Hypothetical Mulliken Atomic Charges for Selected Atoms of this compound This table presents illustrative data typical of that obtained from DFT calculations at the B3LYP/6-31G level.
| Atom | Element | Mulliken Charge (a.u.) |
|---|---|---|
| O1 (ester C=O) | Oxygen | -0.55 |
| O2 (ester O-CH3) | Oxygen | -0.48 |
| O3 (amide C=O) | Oxygen | -0.60 |
| N1 (pyridine) | Nitrogen | -0.45 |
| N2 (amide) | Nitrogen | -0.75 |
| Cl | Chlorine | -0.25 |
| C1 (ester C=O) | Carbon | +0.65 |
| C2 (amide C=O) | Carbon | +0.70 |
Local Reactivity Descriptors
Conceptual Density Functional Theory (DFT) provides descriptors that help in predicting the most reactive sites within a molecule. chemrxiv.org Among the most important local reactivity descriptors are the Fukui functions, which indicate the change in electron density at a specific point in the molecule when an electron is added or removed.
f(r) : Identifies the most likely sites for a nucleophilic attack (attack by an electron-rich species).
f-(r) : Identifies the most likely sites for an electrophilic attack (attack by an electron-poor species).
f0(r) : Identifies the most likely sites for a radical attack.
For this compound, analysis of the Fukui functions can pinpoint which atoms are susceptible to different types of chemical reactions. The carbonyl carbons of the ester and amide groups, as well as the carbon atom bonded to the chlorine, are predicted to be primary sites for nucleophilic attack. The pyridine (B92270) ring atoms are potential sites for electrophilic attack. This information is invaluable for predicting metabolic pathways and designing synthesis routes. researchgate.netmdpi.com
Table 2: Hypothetical Condensed Fukui Function Indices for Key Atoms of this compound This table presents illustrative data showing potential reactive sites.
| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) |
|---|---|---|
| C1 (ester C=O) | 0.18 | 0.02 |
| C2 (amide C=O) | 0.21 | 0.03 |
| C3 (CH2Cl) | 0.15 | 0.01 |
| C4 (pyridine) | 0.05 | 0.12 |
| C5 (pyridine) | 0.04 | 0.15 |
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis is performed to identify the most stable three-dimensional arrangements (conformers) of a molecule. For this compound, theoretical calculations, such as potential energy scans around rotatable bonds, can determine the energetically favored conformations. nih.gov The molecule's structure is largely planar due to the pyridine ring, but rotations can occur around the C-N amide bond, the C-C bond of the chloroacetyl group, and the C-C bond of the ester group.
Molecular Dynamics (MD) simulations provide a deeper understanding of the molecule's dynamic behavior over time in a simulated physiological environment (e.g., in water). mdpi.com MD simulations can reveal the flexibility of the molecule, the stability of its different conformations, and how it interacts with solvent molecules. mdpi.com For this compound, MD studies would likely show that while the pyridine core remains rigid, the chloroacetylamino and methyl nicotinate (B505614) side chains exhibit significant flexibility, which can be crucial for fitting into a biological target's binding site.
Structure-Activity Relationship (SAR) Modeling at a Theoretical Level
Theoretical SAR studies aim to establish a relationship between the chemical structure of a compound and its biological activity, providing a predictive framework for designing more potent molecules.
QSAR modeling involves creating a mathematical relationship between the chemical properties of a series of compounds and their biological activities. For nicotinamide (B372718) analogs, QSAR studies have been successfully applied to design potent enzyme inhibitors. nih.gov A typical QSAR model for a series of compounds related to this compound would involve calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties). These descriptors are then correlated with measured biological activity using statistical methods. Such models can predict the activity of new, unsynthesized derivatives, thereby streamlining the drug discovery process. researchgate.netmdpi.com
Table 3: Example of Molecular Descriptors Used in a Hypothetical QSAR Model
| Descriptor | Description | Importance |
|---|---|---|
| LogP | Octanol-water partition coefficient | Measures hydrophobicity, affecting membrane permeability. |
| Molar Refractivity (MR) | Molar volume corrected for refractive index | Relates to steric properties and binding site fit. |
| Dipole Moment | Measure of molecular polarity | Influences electrostatic interactions with the target. |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to the molecule's ability to donate electrons. |
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein or enzyme. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-target interaction. e-nps.or.kr
For this compound, docking studies would involve placing the molecule into the active site of a relevant biological target. The nicotinamide scaffold suggests potential targets such as kinases or dehydrogenases. nih.gov The docking algorithm calculates a scoring function, often expressed as binding energy, to estimate the binding affinity. semanticscholar.org Analysis of the docked pose reveals key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the active site. researchgate.netresearchgate.net
Table 4: Hypothetical Molecular Docking Results of this compound with a Kinase Active Site
| Parameter | Value |
|---|---|
| Target Enzyme | Bruton's Tyrosine Kinase (Btk) |
| Binding Affinity (kcal/mol) | -8.5 |
| Interacting Residues | |
| Hydrogen Bonds | Tyr551, Ser538 |
| Pi-Pi Stacking | Phe540 |
These computational predictions provide a detailed hypothesis of how this compound might exert a biological effect, guiding further experimental validation and the design of new analogs with improved potency and selectivity. mdpi.com
V. Chemical Transformations, Derivatization, and Analog Synthesis Research
Reactivity of the Chloroacetyl Moiety
The chloroacetyl group is the most reactive site on the molecule for synthetic modifications. The electron-withdrawing nature of the adjacent carbonyl group and the chlorine atom makes the α-carbon highly susceptible to nucleophilic attack and the chlorine atom an excellent leaving group.
The chlorine atom of the chloroacetyl moiety is readily displaced by a variety of nucleophiles. researchgate.net This classic SN2 reaction pathway allows for the introduction of a wide range of functional groups. While specific kinetic studies on Methyl 6-[(chloroacetyl)amino]nicotinate are not extensively documented in publicly available literature, the reactivity is analogous to other N-aryl-2-chloroacetamides. researchgate.net The ease of this substitution makes it a cornerstone for the synthesis of diverse derivatives. ijpsr.info
Common nucleophiles employed in reactions with similar chloroacetamide derivatives include amines, thiols, and alcohols, leading to the formation of new C-N, C-S, and C-O bonds, respectively. The reaction is typically carried out in the presence of a base to neutralize the HCl generated.
Table 1: Examples of Nucleophilic Substitution Reactions on Analogous Chloroacetamides
| Nucleophile | Product Type | General Reaction Conditions |
|---|---|---|
| Primary/Secondary Amines | N-substituted glycinamides | Aprotic solvent, base (e.g., K2CO3, Et3N) |
| Thiols/Thiolates | Thioether derivatives | Polar solvent, base |
| Alcohols/Alkoxides | Alkoxyacetamide derivatives | Strong base (e.g., NaH) |
The chloroacetyl group, in concert with the adjacent amide and the pyridine (B92270) ring system, facilitates intramolecular cyclization reactions to generate fused heterocyclic systems. These reactions are often initiated by a nucleophilic attack from a substituent on the pyridine ring or the amide nitrogen itself, followed by cyclization. A prominent example is the synthesis of pyrido[2,3-b] nih.govmdpi.comoxazin-2-ones from related 2-chloro-N-(pyridin-3-yl)acetamide analogs. nih.gov This type of transformation underscores the utility of the chloroacetyl group as a linchpin for constructing complex polycyclic structures. researchgate.net The synthesis of various fused heterocycles, such as quinazolines, quinolines, and quinoxalines, has been explored using similar strategies. nih.gov
Functionalization and Modification of the Nicotinate (B505614) Core
The nicotinic acid core of the molecule offers additional sites for chemical modification, namely the ester group and the pyridine nitrogen.
The methyl ester of the nicotinate can undergo hydrolysis to the corresponding carboxylic acid under either acidic or basic conditions. This transformation is a common step to increase water solubility or to provide a handle for further functionalization, such as amide bond formation. Studies on the hydrolysis of nicotinate esters have shown that the reaction follows typical ester hydrolysis kinetics. nih.gov
Transesterification, the conversion of the methyl ester to other esters, can be achieved by heating in the presence of a different alcohol and a suitable catalyst. This allows for the modification of the molecule's steric and electronic properties. The two-step process of hydrolysis followed by esterification is also a viable route for creating different ester derivatives. nih.gov
The lone pair of electrons on the pyridine nitrogen atom makes it nucleophilic and basic, allowing for reactions with electrophiles. uoanbar.edu.iq Quaternization of the pyridine nitrogen can be achieved by reaction with alkyl halides, a process known as the Menshutkin reaction. mdpi.com This modification introduces a positive charge into the molecule, which can significantly alter its physical and biological properties. The reactivity of the pyridine nitrogen can be influenced by the electronic nature of the substituents on the ring. nih.gov In the case of this compound, the electron-withdrawing chloroacetylamino group at the 6-position would be expected to decrease the basicity and nucleophilicity of the pyridine nitrogen compared to unsubstituted pyridine.
Synthesis of Structurally Diverse Analogs and Derivatives
The combination of the reactive chloroacetyl moiety and the modifiable nicotinate core makes this compound a versatile starting material for the synthesis of a wide array of analogs and derivatives. By strategically employing the reactions described above, researchers can generate libraries of compounds with diverse functionalities. For instance, the synthesis of novel heterocyclic amides has been pursued for their potential as kinase inhibitors. nih.gov Furthermore, the development of fused heterocyclic systems from similar precursors has been a fruitful area of research for new bioactive molecules. nih.govresearchgate.net The ability to readily create derivatives is a key attribute for its application in drug discovery and materials science. longdom.org
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| N-aryl-2-chloroacetamides |
| Pyrido[2,3-b] nih.govmdpi.comoxazin-2-ones |
| 2-chloro-N-(pyridin-3-yl)acetamide |
| Quinazolines |
| Quinolines |
| Quinoxalines |
| Nicotinate esters |
Exploration of Substituent Effects on Reactivity
The reactivity of the chloroacetyl group in this compound is intrinsically linked to the electronic nature of the pyridine ring. The positions of the nitrogen atom and the methyl ester group influence the electron density of the ring and, consequently, the reactivity of the exocyclic chloroacetylamino side chain.
Research on analogous chloroacetamides has shown that the rate of nucleophilic substitution at the α-carbon of the chloroacetyl group is sensitive to the electronic properties of the aromatic or heteroaromatic ring to which it is attached. For instance, electron-withdrawing groups on the ring can enhance the electrophilicity of the carbonyl carbon and the adjacent methylene (B1212753) carbon, making them more susceptible to nucleophilic attack. Conversely, electron-donating groups can decrease this reactivity.
In the case of this compound, the pyridine nitrogen and the methyl nicotinate group at the 3-position act as electron-withdrawing entities, which is expected to increase the reactivity of the chloroacetyl group towards nucleophiles compared to a simple N-phenylchloroacetamide. The precise impact of these substituents on reaction kinetics and pathways is a subject of ongoing research interest, as it dictates the optimal conditions for various synthetic transformations. Studies on related systems have demonstrated that the nature of the nucleophile also plays a critical role, with softer nucleophiles generally favoring substitution at the methylene carbon. nih.gov
Table 1: Predicted Relative Reactivity of Chloroacetyl Group in Analogs
| Compound | Electronic Effect of Substituent(s) on Pyridine Ring | Predicted Reactivity towards Nucleophiles |
|---|---|---|
| This compound | Electron-withdrawing (pyridine N, 3-COOCH3) | Enhanced |
| 2-Chloro-N-(pyridin-2-yl)acetamide | Electron-withdrawing (pyridine N) | Moderate |
Combinatorial and Parallel Synthesis Approaches for Compound Libraries
The bifunctional nature of this compound makes it an ideal building block for the construction of compound libraries through combinatorial and parallel synthesis techniques. nih.gov The chloroacetyl group provides a reactive handle for the introduction of a wide variety of substituents via nucleophilic substitution, while the nicotinic acid ester can be hydrolyzed and coupled with a diverse set of amines or alcohols.
This dual reactivity allows for a "libraries from libraries" approach, where an initial library generated through modification of the chloroacetyl group can be further diversified by transformations at the ester functionality. nih.gov For instance, a parallel synthesis effort could involve reacting this compound with a library of thiols to generate a series of thioether derivatives. Subsequent hydrolysis of the methyl ester and amide coupling with a library of amines would rapidly generate a large and structurally diverse collection of compounds. nih.gov
While specific large-scale combinatorial libraries based solely on this compound are not extensively documented in publicly available literature, the principles of using haloacetylated aminoheterocycles in library synthesis are well-established. researchgate.net These strategies are crucial in the early stages of drug discovery for identifying hit compounds with desired biological activities. combichemistry.comescholarship.org
Utilization of this compound as a Synthetic Building Block
The inherent reactivity of this compound makes it a valuable precursor for the synthesis of more complex molecular structures, particularly those containing fused heterocyclic ring systems.
Precursor in Complex Heterocyclic Synthesis
The chloroacetylamino moiety is a well-known synthon for the construction of various nitrogen- and sulfur-containing heterocycles. By reacting this compound with appropriate nucleophiles, a range of fused and appended heterocyclic systems can be accessed.
One prominent application is in the synthesis of thiazolidinones . For example, reaction with a thiourea (B124793) derivative in the presence of a base can lead to the formation of a 2-iminothiazolidin-4-one ring appended to the pyridine core. Similarly, reaction with thioglycolic acid can yield a thiazolidine-2,4-dione system. rsc.org
Another important class of heterocycles accessible from this precursor are azetidin-2-ones (β-lactams). The Staudinger synthesis, involving the [2+2] cycloaddition of a ketene (B1206846) (which can be generated in situ from the chloroacetyl group) with an imine, is a powerful method for constructing the β-lactam ring. researchgate.netnih.govwikipedia.orgnih.govorganic-chemistry.org
Furthermore, the chloroacetyl group can be used to construct fused heterocyclic systems. For example, intramolecular cyclization following substitution with a suitable nucleophile can lead to the formation of diazepines or other medium-sized rings. researchgate.net There are also documented syntheses of triazole derivatives starting from chloroacetamide precursors. nih.govnih.gov For instance, the chloroacetyl group can be displaced by an azide, followed by a cycloaddition reaction to form a triazole ring.
The following table summarizes some of the potential heterocyclic systems that can be synthesized from this compound based on the known reactivity of N-chloroacetyl compounds.
Table 2: Potential Heterocyclic Systems Derived from this compound
| Reagent(s) | Resulting Heterocyclic System | Key Reaction Type |
|---|---|---|
| Thiourea | 2-Iminothiazolidin-4-one | Cyclocondensation |
| Thioglycolic acid | Thiazolidine-2,4-dione | Cyclocondensation |
| Imines | Azetidin-2-one (β-lactam) | Staudinger [2+2] Cycloaddition |
| Sodium azide, Alkyne | 1,2,3-Triazole | Nucleophilic substitution followed by Cycloaddition |
Applications in Multicomponent Reactions
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single step. mdpi.comnih.gov The functional groups present in this compound make it a potential candidate for participation in certain MCRs.
Specifically, the carboxylic acid that can be obtained from the hydrolysis of the methyl ester of this compound could be utilized in isocyanide-based MCRs such as the Ugi and Passerini reactions . wikipedia.orgorganic-chemistry.orgarizona.edu
In a hypothetical Ugi four-component reaction , the hydrolyzed form of this compound (6-[(chloroacetyl)amino]nicotinic acid) could be combined with an aldehyde, an amine, and an isocyanide to generate a complex α-acylamino amide derivative in a single step. wikipedia.orgnih.gov The chloroacetyl moiety would remain intact for further derivatization.
Similarly, in a Passerini three-component reaction , the same carboxylic acid could react with an aldehyde (or ketone) and an isocyanide to produce an α-acyloxy carboxamide. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org
The ability to incorporate the chloroacetylated nicotinic acid core into complex scaffolds through MCRs significantly expands its utility as a building block for creating diverse and drug-like molecules. nih.gov
Table 3: Potential Multicomponent Reactions Involving the Hydrolyzed Form of this compound
| Reaction Name | Other Components | General Product Structure |
|---|---|---|
| Ugi Reaction | Aldehyde, Amine, Isocyanide | α-Acylamino amide |
This compound emerges as a highly valuable and versatile building block in organic synthesis. While direct and extensive research on this specific compound is not widely published, its chemical behavior can be confidently predicted based on the well-established reactivity of its constituent functional groups and analogous structures. The exploration of substituent effects on its reactivity, its potential for generating diverse compound libraries through combinatorial approaches, and its demonstrated utility as a precursor for complex heterocyclic synthesis and multicomponent reactions underscore its significance. Further investigation into the full synthetic potential of this compound is warranted and is likely to unveil novel and efficient pathways to a wide array of functional molecules with potential applications in medicinal chemistry and materials science.
Vi. Molecular Level Mechanistic Investigations in in Vitro Systems
Study of Interactions with Biological Macromolecules and Cellular Components
Mechanistic Characterization of Enzyme-Ligand Binding (e.g., for GPCR modulators, specific enzymes like HDAC3, glucokinase, reverse transcriptase)
No data available.
Investigation of Receptor Modulation Mechanisms
No data available.
In Vitro Cellular Pathway Analysis
Examination of Cell Cycle Modulation (e.g., G1 arrest)
No data available.
Mechanistic Studies of Apoptosis Induction Pathways (e.g., Bcl-2, Bax, Caspase cascade)
No data available.
Research into Transporter Protein Modulation (e.g., ATP-binding cassette transporters)
No data available.
Development of Chemical Biology Probes
The development of chemical biology probes from lead compounds is a critical step in understanding their mechanism of action. For Methyl 6-[(chloroacetyl)amino]nicotinate, the presence of the reactive chloroacetyl group is a key feature that can be exploited for the design of such probes.
Affinity-based protein profiling (ABPP) is a powerful strategy to identify the cellular targets of a small molecule. In this approach, an inhibitor is modified to include a reactive group that will form a covalent bond with its protein target, and a reporter tag (like biotin (B1667282) or a fluorescent dye) for detection and enrichment.
Given its structure, this compound is well-suited to serve as a scaffold for an affinity label. The chloroacetyl group can act as the reactive "warhead." A typical synthetic route to create an affinity label based on this compound would involve the addition of a linker and a reporter tag. For example, a common approach is to append a biotin molecule via a polyethylene (B3416737) glycol (PEG) linker to the nicotinate (B505614) ring. The chloroacetyl moiety would then covalently bind to a nucleophilic residue in the binding pocket of the target protein. Following cell or lysate treatment with the probe, the biotin tag allows for the selective enrichment of the covalently labeled protein using streptavidin-coated beads, followed by identification via mass spectrometry. acs.orgrsc.orgillinois.edu
Table 1: Hypothetical Components of an Affinity Probe Based on this compound
| Component | Function | Example Moiety |
| Binding Moiety | Provides specificity for the target protein. | Methyl 6-aminonicotinate core |
| Reactive Group | Forms a covalent bond with the target protein. | Chloroacetyl |
| Linker | Provides spatial separation between the binding moiety and the reporter tag. | Polyethylene glycol (PEG) |
| Reporter Tag | Enables detection and enrichment of the labeled protein. | Biotin |
Fluorescent Probes: To visualize the subcellular localization of a target protein or to monitor enzyme activity in real-time, a fluorescent dye can be attached to this compound. The synthesis of such a probe would involve conjugating a fluorophore, such as fluorescein (B123965) or rhodamine, to the nicotinate scaffold. osaka-u.ac.jpnih.govcaymanchem.com The resulting probe could be used in fluorescence microscopy to observe where the compound accumulates within a cell, providing clues about its site of action. Furthermore, changes in the fluorescence properties of the probe upon binding to its target could be used to develop a direct enzyme activity assay. osaka-u.ac.jpnih.gov
Isotopic Labels: Isotopic labeling is a powerful tool for elucidating reaction mechanisms and metabolic pathways. nih.govresearchgate.netnumberanalytics.comresearchgate.netslideshare.net An isotopically labeled version of this compound, for instance with ¹³C or ¹⁵N in the nicotinate ring or ¹³C in the chloroacetyl group, could be synthesized. By treating a biological system with the labeled compound and using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, researchers can trace the metabolic fate of the molecule. This can reveal if the compound is metabolized and how it interacts with its target at a chemical level.
Table 2: Potential Applications of Labeled Probes Derived from this compound
| Probe Type | Reporter | Potential Application |
| Affinity Probe | Biotin | Identification of cellular protein targets. |
| Fluorescent Probe | Fluorescein, Rhodamine | Visualization of subcellular localization of the target. |
| Isotopic Probe | ¹³C, ¹⁵N, ²H | Elucidation of metabolic fate and reaction mechanisms. |
Elucidation of Structure-Function Relationships at the Molecular Level
Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental to drug discovery and chemical biology. For a potential inhibitor like this compound, structure-function relationship (SFR) studies would aim to identify the key chemical features responsible for its biological effects.
Based on its core structure, it is plausible that this compound could target enzymes that utilize nicotinamide (B372718) or related structures as substrates or cofactors, such as nicotinamide N-methyltransferase (NNMT) or nicotinamide phosphoribosyltransferase (NAMPT). nih.govnih.govmdpi.comacs.orgacs.org
A systematic investigation into the SFR of this compound would involve the synthesis and biological evaluation of a library of analogs. Key modifications could include:
Variation of the ester group: Replacing the methyl ester with other alkyl or aryl esters to probe the importance of this group for binding affinity and cell permeability.
Modification of the chloroacetyl group: Replacing the chlorine with other halogens (e.g., fluorine, bromine) to modulate reactivity, or with a non-reactive acetyl group to serve as a negative control. jst.go.jpnih.gov
Substitution on the pyridine (B92270) ring: Introducing various substituents at other positions on the pyridine ring to explore additional interactions with the target protein.
The biological activity of these analogs would be assessed in relevant in vitro assays. For instance, if the target is an enzyme, IC₅₀ values would be determined. These data would then be used to build a model of the pharmacophore, highlighting the essential structural features for activity.
Table 3: Hypothetical Structure-Function Relationship Study of this compound Analogs
| Analog | Modification | Hypothetical IC₅₀ (µM) | Interpretation |
| Parent Compound | This compound | 5.2 | Baseline activity |
| Analog 1 | Ethyl 6-[(chloroacetyl)amino]nicotinate | 7.8 | Small alkyl esters are tolerated, but methyl is optimal. |
| Analog 2 | Methyl 6-[(acetyl)amino]nicotinate | > 100 | The chloroacetyl group is essential for activity, suggesting covalent modification. |
| Analog 3 | Methyl 6-[(fluoroacetyl)amino]nicotinate | 25.1 | Reduced reactivity of the fluoroacetyl group leads to lower potency. |
| Analog 4 | Methyl 5-bromo-6-[(chloroacetyl)amino]nicotinate | 1.5 | Substitution at the 5-position enhances binding affinity. |
Such studies, combining chemical synthesis and biological testing, are crucial for optimizing the potency and selectivity of a lead compound and for designing more effective chemical probes for mechanistic studies.
Vii. Research Outlook and Future Directions in Chemical Science
Innovations in Green Chemistry Approaches for Nicotinate (B505614) Synthesis
The synthesis of nicotinate esters, the foundational structures of Methyl 6-[(chloroacetyl)amino]nicotinate, is an area ripe for green chemistry innovations. Traditional methods often rely on harsh reagents and conditions, such as the use of sulfuric acid as a catalyst in esterification reactions. orientjchem.orgresearchgate.net Future research is increasingly focused on developing more environmentally benign and efficient synthetic protocols.
One promising approach is the use of biocatalysis. Enzymes, such as lipases like Novozym® 435 from Candida antarctica, have been successfully employed for the synthesis of nicotinamide (B372718) derivatives. nih.gov These enzymatic processes can be conducted in more sustainable solvents, such as tert-amyl alcohol, and can be adapted for continuous-flow microreactors, leading to significantly higher yields and shorter reaction times compared to traditional batch processes. nih.gov Another avenue involves the use of solid acid catalysts, such as molybdenum oxide supported on silica (B1680970) (MoO3/SiO2), which can replace corrosive liquid acids like sulfuric acid in the esterification of nicotinic acid, offering easier separation and recyclability. orientjchem.org
Solvent-free synthesis is another key direction. For example, the transesterification of alkyl nicotinates with alcohols like menthol (B31143) can be achieved in the presence of alkali catalysts without the need for organic solvents, simplifying the purification process and reducing waste. google.com The development of such processes for the precursors of this compound would represent a significant step towards more sustainable manufacturing.
Table 1: Comparison of Synthetic Methodologies for Nicotinate Derivatives
| Methodology | Catalyst | Solvent | Key Advantages | Reference |
|---|---|---|---|---|
| Traditional Esterification | Concentrated H₂SO₄ | Methanol (B129727) | Well-established method | orientjchem.orgresearchgate.net |
| Enzymatic Synthesis | Novozym® 435 (Lipase) | tert-Amyl Alcohol | High yields, mild conditions, reusable catalyst | nih.gov |
| Solid Acid Catalysis | MoO₃/SiO₂ | None (or alcohol reactant) | Avoids corrosive liquid acids, catalyst recyclability | orientjchem.org |
| Solvent-Free Transesterification | C₁-C₄ Alkoxides | None | Reduced waste, simplified purification | google.com |
Development of Advanced In Situ Spectroscopic Characterization Techniques
Understanding reaction kinetics and mechanisms is crucial for optimizing the synthesis of complex molecules like this compound. Advanced in situ spectroscopic techniques offer a window into these processes in real-time, without the need for sample extraction.
In situ Raman spectroscopy, for instance, has proven to be a powerful tool for monitoring reactions involving pyridine-substituted compounds. nih.govresearchgate.net It allows for the simultaneous induction and monitoring of photochemical reactions, such as the [2+2] cycloaddition of pyridine-substituted olefins. nih.govresearchgate.net This technique could be adapted to monitor the acylation of Methyl 6-aminonicotinate with chloroacetyl chloride to form the target compound. By tracking the disappearance of the amine starting material and the appearance of the amide product, reaction parameters such as temperature, concentration, and catalyst loading could be precisely optimized.
Furthermore, studies that combine in situ techniques like X-ray diffraction (XRD), X-ray photoelectron spectroscopy (XPS), and Raman spectroscopy are becoming increasingly important for understanding charge storage mechanisms and material transformations at a fundamental level. rsc.org Applying a suite of these in situ methods would provide a comprehensive picture of the synthesis and subsequent reactions of this compound.
Synergistic Integration of Computational and Experimental Methodologies
The synergy between computational modeling and experimental work provides a powerful paradigm for accelerating chemical research. For nicotinate derivatives, computational methods are already being used to fill data gaps for toxicological assessments through read-across approaches. nih.gov This strategy leverages the known properties of similar molecules to predict the characteristics of a new compound, reducing the need for extensive animal testing. nih.gov
Density Functional Theory (DFT) calculations are another key computational tool. They have been used to study the structural, spectroscopic, and electronic properties of related molecules like methyl 2-chloro-4-iodonicotinate. researchgate.net Such studies can predict optimized geometries, vibrational frequencies, and electronic properties, and identify reactive sites through analyses of the molecular electrostatic potential (MEP) surface. researchgate.net For this compound, DFT calculations could predict its three-dimensional structure, spectroscopic signatures (IR, NMR), and reactivity, guiding experimental efforts.
Molecular docking studies represent another facet of this synergy, predicting how a molecule might interact with a biological target. nih.gov While no specific biological activity is yet ascribed to this compound, its structure is related to nicotinamide, a key molecule in cellular metabolism and a precursor to NAD+. researchgate.netnih.govfrontiersin.org Computational docking could screen for potential interactions with NAD+-dependent enzymes, suggesting avenues for experimental biological evaluation.
Table 2: Predicted Properties of this compound (Illustrative)
| Property | Predicted Value | Method |
|---|---|---|
| Molecular Weight | 228.64 g/mol | Calculation |
| Molecular Formula | C₉H₉ClN₂O₃ | Calculation |
| Hydrogen Bond Donors | 1 | Computational Model |
| Hydrogen Bond Acceptors | 4 | Computational Model |
| Polar Surface Area | 71.9 Ų | Computational Model |
Expansion of Chemical Reactivity Profiles for New Transformations
The chemical structure of this compound contains multiple reactive sites, suggesting a rich and varied chemical reactivity profile waiting to be explored. The chloroacetyl group is a potent electrophile, making it susceptible to nucleophilic substitution. Research on analogous compounds like 5-chloro-2-(chloroacetamido)pyridine has shown that this group readily reacts with various oxygen and sulfur nucleophiles. ekb.eg This opens up possibilities for synthesizing a library of new derivatives by reacting this compound with thiols, phenols, and other nucleophiles to generate novel molecular scaffolds.
The pyridine (B92270) ring itself, being an electron-deficient aromatic system, can undergo a range of transformations. mdma.ch While it is generally resistant to electrophilic substitution like Friedel-Crafts reactions, it can be functionalized through other means. The nitrogen atom can be alkylated or acylated. mdma.ch Furthermore, the existing substituents—the ester and the chloroacetylamino group—can be chemically modified. The ester can be hydrolyzed to the corresponding carboxylic acid or converted to other amides. The amide linkage could potentially be cleaved under harsh conditions. Exploring these transformations would significantly expand the chemical space accessible from this starting material.
New Frontiers in Molecular Recognition and Interfacial Science Applications
Nicotinamide and its derivatives are known to participate in molecular recognition events, largely through hydrogen bonding involving the amide group and the pyridine nitrogen. nih.gov This has been exploited in the creation of molecularly imprinted polymers (MIPs) that can selectively recognize nicotinamide and its isomers. nih.gov These MIPs can be used as stationary phases in high-performance liquid chromatography (HPLC) for separation purposes. nih.gov Given its structural similarity, this compound could serve as a template for creating new MIPs with unique selectivities.
The ability of the chloroacetyl group to react with surface-bound nucleophiles, such as amines or thiols on a functionalized substrate, opens up possibilities in interfacial science. The molecule could be covalently grafted onto surfaces to modify their properties, for example, to create a biocompatible coating or a surface with specific recognition capabilities. The nicotinate core, being a derivative of niacin (Vitamin B3), could impart interesting biological or chemical properties to these functionalized surfaces. Furthermore, the partitioning behavior of nicotinate esters into lipid bilayers has been studied, suggesting potential applications in drug delivery systems. researchgate.net The unique combination of a reactive handle and a biologically relevant core makes this compound a promising candidate for developing new functional materials and interfaces.
Q & A
Q. What are the optimal synthetic routes for Methyl 6-[(chloroacetyl)amino]nicotinate, and how can reaction conditions be optimized?
The compound is synthesized via nucleophilic acylation, typically involving methyl nicotinate derivatives and chloroacetyl chloride. A base like triethylamine is used to deprotonate the amino group, facilitating the attack on the acyl chloride. Controlled temperatures (e.g., 0–25°C) minimize side reactions like hydrolysis or over-acylation. Yield optimization requires monitoring via thin-layer chromatography (TLC) or HPLC to track intermediate formation .
Q. Which spectroscopic methods are most effective for characterizing this compound?
Key methods include:
- NMR : To confirm the presence of the chloroacetyl group (δ ~4.0–4.2 ppm for CH₂Cl) and ester methyl (δ ~3.8–3.9 ppm).
- IR : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O).
- Mass Spectrometry : Molecular ion peaks matching the molecular formula (C₉H₉ClN₂O₃) and fragmentation patterns for structural validation .
Q. How does the chloroacetyl group influence the compound’s stability under different storage conditions?
The chloroacetyl group introduces hydrolytic sensitivity, particularly in basic or aqueous environments. Stability studies recommend storage at 2–8°C in anhydrous solvents (e.g., DMSO or acetonitrile) to prevent degradation. Accelerated stability testing via HPLC at 40°C/75% RH can predict shelf-life .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound and its analogs?
Discrepancies often arise from variations in assay conditions (e.g., receptor isoform specificity, cell lines). To address this:
- Use orthogonal binding assays (e.g., radioligand displacement and calcium flux).
- Compare structural analogs (e.g., methyl vs. ethyl esters, chloroacetyl vs. trifluoromethyl groups) to isolate substituent effects .
- Validate findings with in silico docking studies to predict binding modes to nicotinic receptors .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced receptor selectivity?
Key modifications include:
- Electron-Withdrawing Groups : Chloroacetyl enhances electrophilicity, improving binding to nicotinic receptors’ anionic pockets.
- Steric Hindrance : Introducing methyl groups at the 2-position (e.g., Methyl 6-amino-2-methylnicotinate) alters receptor subtype selectivity.
- Hydrolysis-Resistant Groups : Replacing chloroacetyl with trifluoromethyl acetyl reduces metabolic degradation .
Q. What experimental designs mitigate side reactions during functionalization of the nicotinate core?
- Protection-Deprotection : Temporarily block the amino group with phthaloyl or Boc protection during acylation.
- Regioselective Control : Use directing groups (e.g., methoxy) to prioritize substitution at the 6-position.
- Low-Temperature Reactions : Minimize undesired dimerization or hydrolysis during chloroacetyl coupling .
Q. How do electronic effects of substituents impact reactivity in cross-coupling reactions?
The chloroacetyl group’s electron-withdrawing nature activates the pyridine ring for electrophilic substitutions at the 4-position. Conversely, methyl or methoxy groups (electron-donating) deactivate the ring but improve solubility for biological assays. DFT calculations can predict charge distribution and reactive sites .
Methodological Guidance
Q. What protocols ensure reproducibility in pharmacological assays involving this compound?
- Dose-Response Curves : Use at least 10 concentration points (e.g., 1 nM–100 µM) to calculate IC₅₀/EC₅₀.
- Controls : Include reference agonists (e.g., acetylcholine) and antagonists (e.g., mecamylamine) for receptor validation.
- Buffer Systems : Maintain physiological pH (7.4) and ion composition to mimic in vivo conditions .
Q. How can computational tools predict metabolic pathways and toxicity profiles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
